molecular formula C13H12O4 B1530083 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 1955523-48-4

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B1530083
CAS No.: 1955523-48-4
M. Wt: 232.23 g/mol
InChI Key: QAYXRCVLWHXECE-UHFFFAOYSA-N
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Description

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring system, which is fused with a tetrahydropyran ring. The hydroxyl group at the 6th position and the ketone group at the 3rd position contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with a tetrahydropyran-4-one derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one.

    Reduction: Formation of 6-hydroxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3-ol.

    Substitution: Formation of 6-chloro-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one.

Scientific Research Applications

6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
  • 6-methoxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one
  • 6-ethoxy-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-2-(oxan-4-ylidene)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-9-1-2-10-11(7-9)17-13(12(10)15)8-3-5-16-6-4-8/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYXRCVLWHXECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=C2C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 2
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 3
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 4
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 5
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one
Reactant of Route 6
6-hydroxy-2-(oxan-4-ylidene)-2,3-dihydro-1-benzofuran-3-one

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